molecular formula C20H20O5S B1223927 2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione CAS No. 306978-17-6

2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1223927
CAS No.: 306978-17-6
M. Wt: 372.4 g/mol
InChI Key: OJZAFKHSOAGNHE-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C20H20O5S and a molecular weight of 372.44 g/mol . This compound is characterized by the presence of a benzenesulfonyl group, a methoxyphenyl group, and a cyclohexane-1,3-dione core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexane-1,3-dione derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the benzenesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5S/c1-25-16-9-7-14(8-10-16)15-11-19(21)18(20(22)12-15)13-26(23,24)17-5-3-2-4-6-17/h2-10,15,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAFKHSOAGNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
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2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
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2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
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2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 5
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2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

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